N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide is a useful research compound. Its molecular formula is C21H21F3N4O3 and its molecular weight is 434.419. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Electrochemical Properties and Electrocatalytic Reactions
N-Oxyl compounds, including tetramethylpiperidine N-oxyl (TEMPO), have been extensively used as catalysts under electrochemical conditions for the selective oxidation of organic molecules. These compounds undergo facile redox reactions at electrode surfaces, enabling them to mediate a wide range of electrosynthetic reactions. Electrochemical studies provide insights into the structural properties and mechanisms of chemical and electrochemical catalysis by N-oxyl compounds, which could be relevant for understanding the electrochemical applications of complex molecules like "N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide" (J. Nutting, M. Rafiee, & S. Stahl, 2018).
Ionic Liquids for High Voltage Lithium-Ion Batteries
Research on 1-methyl-1-butylpiperidinium bis(trifluoromethanesulfonyl)-imide (PP14TFSI)-sulfolane/lithium difluoro(oxalato)borate (LiDFOB) based electrolytes has demonstrated their potential as alternatives to conventional LiPF6/carbonate electrolyte in high voltage Li/Li1.15(Ni0.36Mn0.64)0.85O2 cells at elevated temperatures. These electrolytes exhibit inherent thermal stability and low flammability, which could be relevant when considering the stability and safety of batteries using complex fluorinated compounds like "this compound" (L. Dong, F. Liang, et al., 2018).
Metabolism and Toxicity Studies
Studies on flutamide and its metabolites, including N-[4-nitro-3-(trifluoromethyl)phenyl]hydroxylamine, have provided insights into the metabolism of drugs and the detection of potentially reactive toxic metabolites. This type of research is crucial for understanding the metabolic pathways, toxicity, and safety profiles of new compounds, which could be applicable to the study of "this compound" (R. Goda, D. Nagai, et al., 2006).
Wirkmechanismus
Target of Action
The primary target of N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide is the c-KIT kinase . This kinase is a validated drug discovery target for gastrointestinal stromal tumors (GISTs) .
Mode of Action
this compound interacts with its target, the c-KIT kinase, by inhibiting its activity . This inhibition effectively affects c-KIT-mediated signaling pathways .
Biochemical Pathways
The inhibition of c-KIT kinase by this compound affects various biochemical pathways. These pathways are involved in cell proliferation and survival, and their disruption can lead to apoptosis and cell cycle arrest .
Pharmacokinetics
It has been reported that the compound possesses acceptable bioavailability , which suggests that it can be effectively absorbed and distributed in the body.
Result of Action
The molecular and cellular effects of this compound’s action include the induction of apoptosis and cell cycle arrest . These effects are a result of the compound’s inhibition of c-KIT kinase and the subsequent disruption of related signaling pathways .
Eigenschaften
IUPAC Name |
N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]-N'-[2-(trifluoromethyl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N4O3/c22-21(23,24)16-3-1-2-4-17(16)27-19(30)18(29)26-13-14-7-11-28(12-8-14)20(31)15-5-9-25-10-6-15/h1-6,9-10,14H,7-8,11-13H2,(H,26,29)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXZORKBIHOZNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC=C2C(F)(F)F)C(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.